2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-bromo-5-methyl-3-nitro-1H-pyrazole and 3-chloro-4-methylaniline. The key steps in the synthesis may involve:
Nitration: Introduction of the nitro group to the pyrazole ring.
Bromination: Addition of the bromine atom to the pyrazole ring.
Acylation: Formation of the acetamide linkage with 3-chloro-4-methylaniline.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups to the pyrazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide include other pyrazole derivatives such as:
- 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
- 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring and the acetamide linkage. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H12BrClN4O3 |
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Molecular Weight |
387.61 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H12BrClN4O3/c1-7-3-4-9(5-10(7)15)16-11(20)6-18-8(2)12(14)13(17-18)19(21)22/h3-5H,6H2,1-2H3,(H,16,20) |
InChI Key |
YZQMRGKVXDXDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)Cl |
Origin of Product |
United States |
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